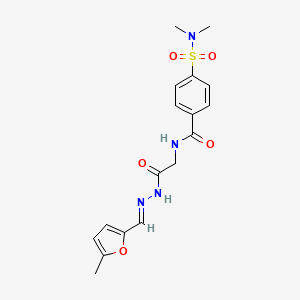

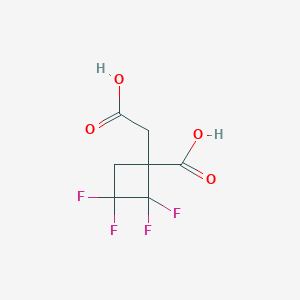

![molecular formula C13H8F3N5O B2417349 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034504-37-3](/img/structure/B2417349.png)

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide, also known as GSK583, is a small molecule inhibitor of the protein kinase PAK1. It was discovered by GlaxoSmithKline and is currently being studied for its potential use in cancer treatment.

科学的研究の応用

Metabolic Pathways and Toxicity

Hepatic Toxicity from Vitamin B3 Derivatives : Research has shown that nicotinamide, an amide derivative of nicotinic acid (vitamin B3), functions as a precursor for NAD+ and has been used therapeutically in treatments. However, large doses can cause hepatic injury, demonstrating the metabolic pathways and potential toxicity risks of nicotinamide derivatives (Winter & Boyer, 1973).

Neurotoxicity from Rat Poison Vacor : A study on the neurologic complications from ingestion of Vacor, a rat poison that antagonizes nicotinamide metabolism, highlights the importance of understanding the metabolic effects of nicotinamide and its analogs on human health (LeWitt, 1980).

Pharmacokinetics and Efficacy

Efficacy and Safety in Hemodialysis Patients : The NICOREN study investigated nicotinamide (NAM) as an alternative to phosphate binders in chronic kidney disease, revealing insights into its pharmacokinetics, efficacy, and safety profiles. This study suggests potential research applications in managing hyperphosphatemia with nicotinamide derivatives (Lenglet et al., 2017).

Potential Uremic Toxin Identification : Research has identified N-methyl-2-pyridone-5-carboxamide (2PY), an end product of NAD+ degradation by nicotinamide, as a potentially toxic compound, which may be implicated in chronic renal failure. This suggests a new avenue for studying the effects of nicotinamide derivatives in renal pathology (Rutkowski et al., 2003).

Molecular Mechanisms

- Investigation of Metabolic Pathways : Studies on nicotinamide metabolism in patients with various conditions, such as burns, scalds, and diseases like Parkinson's, aim to unravel the complex molecular mechanisms and metabolic pathways influenced by nicotinamide and its derivatives. These insights are crucial for understanding how such compounds can be applied in scientific research and therapeutic interventions (Barlow et al., 1977); (Aoyama et al., 2001).

Clinical Applications Beyond Direct Treatment

- Glucose Metabolism and Risk for Diabetes : Research has explored the effects of nicotinamide on glucose metabolism, indicating its potential role in managing or understanding the pathogenesis of diabetes and obesity. These studies highlight the significance of nicotinamide derivatives in clinical research and potential therapeutic applications (Greenbaum et al., 1996).

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been widely studied for their significant impact in medicinal chemistry . They have shown potential as antitumor scaffolds and enzymatic inhibitors .

Mode of Action

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .

Biochemical Pathways

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with nh-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Pharmacokinetics

The physicochemical properties and adme prediction of similar pyrazolo[1,5-a]pyrimidine derivatives have been studied .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their significant photophysical properties .

Action Environment

The electronic structure analysis based on dft and td-dft calculations revealed that electron-donating groups (edgs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ict to/from this ring .

特性

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-yl-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N5O/c14-13(15,16)10-2-1-8(5-17-10)12(22)20-9-6-18-11-3-4-19-21(11)7-9/h1-7H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNCBHCCMCSWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

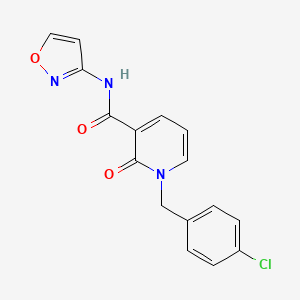

![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

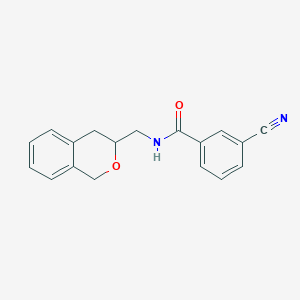

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)

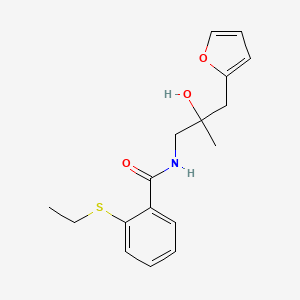

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2417271.png)

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B2417287.png)